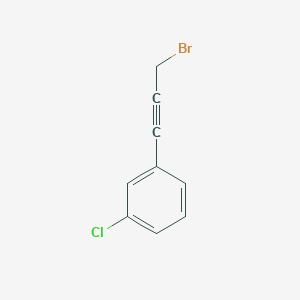

1-(3-bromoprop-1-yn-1-yl)-3-chlorobenzene

Description

1-(3-Bromoprop-1-yn-1-yl)-3-chlorobenzene (molecular formula: C₉H₆BrCl) is a halogenated aromatic compound featuring a propargyl bromide substituent (-C≡C-Br) at the meta position of a chlorobenzene ring. This compound is synthesized via domino imination/cycloisomerization reactions, as demonstrated in , where it is reported as a yellow solid with a melting point (Mp) provided in the synthesis of its 2-methyl derivative (2g). Its structure is confirmed by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) data .

The propargyl group confers reactivity for cross-coupling or cycloaddition reactions, making it valuable in organic synthesis. The meta-chloro substituent influences electronic effects and steric interactions, differentiating it from ortho- or para-substituted analogs.

Properties

IUPAC Name |

1-(3-bromoprop-1-ynyl)-3-chlorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrCl/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGCCPPFXSTWKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C#CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026840-30-1 | |

| Record name | 1-(3-bromoprop-1-yn-1-yl)-3-chlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-bromoprop-1-yn-1-yl)-3-chlorobenzene can be synthesized through several methods. One common method involves the reaction of 3-chlorobenzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(3-bromoprop-1-yn-1-yl)-3-chlorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones.

Reduction Reactions: The triple bond in the propynyl group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

Substitution Reactions: Formation of azides, thiocyanates, or amines.

Oxidation Reactions: Formation of epoxides or ketones.

Reduction Reactions: Formation of alkenes or alkanes.

Scientific Research Applications

Applications Overview

The compound is primarily utilized in the following areas:

1. Organic Synthesis

- Building Block : It serves as a crucial building block in the synthesis of more complex organic molecules. The presence of both bromine and chlorine allows for versatile reactivity in various chemical reactions, including nucleophilic substitutions and coupling reactions.

2. Biological Research

- Enzyme Inhibition Studies : The compound is employed in studies focused on enzyme inhibition and protein modifications. Its functional groups facilitate interactions with biological macromolecules, making it a suitable candidate for investigating biochemical pathways .

- Protein Modification : It has been used to explore protein interactions and modifications, contributing to the understanding of protein dynamics and function.

3. Medicinal Chemistry

- Drug Development : Research indicates potential applications in drug development, particularly for anticancer and antimicrobial agents. The compound's unique structure allows for modifications that can enhance biological activity against specific targets .

- Case Study : A study demonstrated that derivatives of 1-(3-bromoprop-1-yn-1-yl)-3-chlorobenzene exhibited significant cytotoxicity against cancer cell lines, highlighting its potential as a lead compound for further pharmaceutical development .

4. Industrial Applications

- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and materials due to its reactive halogen functionalities. This application is critical in industries that require specific chemical properties for manufacturing processes .

Synthetic Routes

Several methods exist for synthesizing this compound:

Comparative Analysis with Related Compounds

The structural uniqueness of this compound allows it to engage in a broader range of reactions compared to similar compounds:

Mechanism of Action

The mechanism of action of 1-(3-bromoprop-1-yn-1-yl)-3-chlorobenzene involves its ability to act as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This property is particularly useful in the study of enzyme inhibition and protein modification .

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Halogen Variation

Key Observations :

- Halogen Effects : The di-bromo analog (C₉H₆Br₂) lacks a chloro group, which may reduce electronic withdrawing effects, impacting its stability and reaction pathways .

- Methyl Substituent : The 2-methyl derivative (2g) shows enhanced steric bulk, as evidenced by upfield shifts in NMR (δ 0.90 for methyl protons), which could hinder nucleophilic attack .

Azido and Enantioselective Derivatives

Table 2: Azido-Functionalized Chlorobenzenes

Key Observations :

- Functional Group Reactivity: Azido derivatives (e.g., 2ap, 2x) are precursors for click chemistry, whereas the propargyl group in the target compound enables Sonogashira couplings .

- Enantioselectivity : Chiral azido compounds (e.g., 2ap) exhibit optical activity ([α]D²⁰ up to +102.68°), suggesting applications in asymmetric synthesis .

Ether and Sulfur-Containing Analogues

Table 3: Ether and Thioether Derivatives

Key Observations :

- Ether vs. Thioether : The ether derivative has higher thermal stability (boiling point ~140°C) compared to the thioether, which may oxidize more readily due to sulfur’s lower bond dissociation energy .

- Applications : Ether derivatives are intermediates in pharmaceutical synthesis (e.g., ), while thioethers are used in ligand design .

Biological Activity

1-(3-bromoprop-1-yn-1-yl)-3-chlorobenzene is a compound characterized by its unique halogenated structure, which includes both bromine and chlorine atoms attached to a benzene ring. This structural configuration is significant for its biological activity, particularly in areas such as enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

The compound has the following chemical structure:

- Molecular Formula : C9H6BrCl

- Molecular Weight : 231.50 g/mol

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Enzyme Inhibition : The compound is being studied for its ability to inhibit specific enzymes, which can be critical in the development of pharmaceuticals targeting diseases linked to enzyme dysfunction.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in the context of infectious diseases .

1. Enzyme Inhibition Studies

In a recent study, this compound was evaluated for its inhibitory effects on various enzymes. The results indicated that the compound could effectively inhibit certain key enzymes involved in metabolic pathways, suggesting potential applications in drug development for metabolic disorders.

2. Antimicrobial Activity

A study assessing the antimicrobial activity of this compound against several bacterial strains revealed promising results. The compound was tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness.

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The presence of halogens (bromine and chlorine) enhances its lipophilicity, allowing it to penetrate cell membranes more easily and interact with cellular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.